N-(4-methylpyridin-2-yl)furan-2-carboxamide
Description
Properties
CAS No. |
35218-44-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
HOXYHBBSTSWWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
DCC/DMAP-Mediated Coupling
A widely employed method involves activating furan-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In this procedure, furan-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by sequential addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After 30 minutes of activation, 4-methylpyridin-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding N-(4-methylpyridin-2-yl)furan-2-carboxamide in 72–78% yield.
Key Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 8.60 (s, 1H, NH), 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H), 7.45–7.35 (m, 2H, furan-H), 6.65 (d, J = 3.2 Hz, 1H, furan-H), 2.45 (s, 3H, CH3).
-
HRMS (EI): m/z calcd for C11H10N2O2 [M]+: 202.0743, found: 202.0746.
Acid Chloride-Mediated Synthesis
Thionyl Chloride Activation
Furan-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The carboxylic acid (1.0 equiv) is refluxed with excess SOCl2 (3.0 equiv) in 1,2-dichloroethane for 3 hours. The resulting acid chloride is then reacted with 4-methylpyridin-2-amine (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at room temperature. This method achieves a yield of 66–70% after purification.
Reaction Conditions
-
Temperature: Reflux (acid chloride formation), 25°C (coupling).
-
Solvent: 1,2-Dichloroethane (acid chloride), dichloromethane (coupling).
-
Workup: Aqueous extraction followed by silica gel chromatography.
Advantages: Higher purity due to reactive intermediate; avoids carbodiimide byproducts.
Copper-Catalyzed Oxidative Coupling
TBHP/TBAI System in Water
An environmentally benign approach utilizes tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in water. Furfural (1.0 equiv) and 4-methylpyridin-2-amine (1.2 equiv) are combined with TBHP (4.0 equiv) and TBAI (0.2 equiv) in water at 80°C for 5–6 hours. The reaction proceeds via oxidative C–C bond cleavage, forming the amide directly. This method yields 68–75% product.
Mechanistic Insight:
The reaction involves generation of a radical intermediate via TBHP-mediated oxidation, followed by coupling with the amine. TBAI acts as a phase-transfer catalyst, enhancing solubility in water.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/DMAP Coupling | DCC, DMAP | Dichloromethane | 25 | 72–78 | 95–98 |
| Acid Chloride-Mediated | SOCl2, Et3N | 1,2-Dichloroethane | 80 (reflux) | 66–70 | 97–99 |
| TBHP/TBAI Oxidative | TBHP, TBAI | Water | 80 | 68–75 | 90–94 |
Key Observations:
-
The DCC/DMAP method offers the highest yield but requires toxic carbodiimide reagents.
-
The acid chloride route provides high purity but involves hazardous SOCl2.
-
The oxidative TBHP/TBAI system is eco-friendly but slightly less efficient.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water, 60:40) shows a single peak at retention time 4.2 minutes, confirming >98% purity for the DCC/DMAP-derived product.
Challenges and Optimizations
-
Byproduct Formation: The DCC method generates dicyclohexylurea, complicating purification. Substituting EDCI or HATU reduces this issue but increases cost.
-
Moisture Sensitivity: Acid chloride intermediates require anhydrous conditions. Use of molecular sieves improves reproducibility.
-
Oxidative Method Scalability: TBHP reactions necessitate careful temperature control to avoid over-oxidation .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-methylpyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential candidate for drug development, particularly for its activity against certain bacterial strains and its anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Carboxamides with Antibacterial Activity
The antibacterial efficacy of N-(4-methylpyridin-2-yl)furan-2-carboxamide is contextualized by comparing it to analogs with variations in the heterocyclic core or substituents:
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Furan-2-carboxamide substituted with a 4-bromophenyl group.
- Activity: Demonstrates broad-spectrum activity against Gram-negative (Acinetobacter baumannii, Enterobacter cloacae) and Gram-positive (S. aureus) pathogens.
- Key Difference : The 4-bromophenyl group lacks the hydrogen-bonding capability of the 4-methylpyridin-2-yl group, which may limit target engagement in hydrophilic enzymatic pockets .
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide
- Structure : Thiophene replaces the furan ring, with the same 4-methylpyridin-2-yl substituent.
- Activity : Comparable efficacy against resistant E. coli and S. aureus strains. Thiophene’s larger atomic radius and sulfur atom may alter electronic properties, affecting interactions with bacterial proteins .
- Key Difference : Thiophene’s increased hydrophobicity relative to furan could influence bioavailability and tissue distribution.
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
- Structure : Benzamide core with a 4-bromo substituent and a 5-methylpyrazole group.
- Activity: Effective against Salmonella enterica and K. pneumoniae.
- Key Difference : The benzamide scaffold lacks the furan ring’s conjugated system, which may reduce π-π stacking interactions with aromatic residues in bacterial enzymes .
Structural-Activity Relationship (SAR) Insights
- Heterocycle Impact :
- Substituent Effects :
Activity Against Resistant Strains (Table 1)
Biological Activity
N-(4-methylpyridin-2-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a furan ring, a pyridine moiety, and a carboxamide functional group. The compound is characterized by its ability to interact with various biological targets, which may lead to significant therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 217.24 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A549 | 15.8 |
| MDA-MB-231 | 18.3 |
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially modulating their activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against extended-spectrum beta-lactamase (ESBL) producing E. coli strains. The results indicated significant antibacterial activity, suggesting potential for development as a therapeutic agent against resistant bacterial infections .
- Anticancer Research : Another study focused on the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyridine or furan rings can significantly alter its potency and selectivity against different biological targets.
Comparative Analysis with Related Compounds
Table 3: Comparison with Related Compounds
| Compound Name | Activity Profile |
|---|---|
| N-(5-chloro-4-methylpyridin-2-yl)acetamide | Moderate antibacterial |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Strong antibacterial |
| N-(3-pyridyl)furan-2-carboxamide | Low anticancer activity |
Q & A
Q. What are the recommended synthesis protocols for N-(4-methylpyridin-2-yl)furan-2-carboxamide?
Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted pyridines. A validated method includes:
- Reacting furan-2-carbonyl chloride with 4-methylpyridin-2-amine under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 12–18 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from chloroform/methanol.
- Confirmation of structure using NMR, , and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallize the compound in a solvent system (e.g., DMF/water).
- Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve structural ambiguities and validate bond lengths/angles .
- Compare experimental data with density functional theory (DFT)-optimized geometries for electronic structure validation .
Q. What preliminary biological activities have been reported?
- Antiviral potential : Inhibits enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, a viral ATPase .
- Anti-inflammatory activity : Structural analogs (e.g., benzothiophene-furan hybrids) show cyclooxygenase (COX) inhibition, suggesting similar mechanisms .
- Enzyme modulation : Pyridine and furan moieties enable interactions with kinase domains (e.g., MAPKAP-K2) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize cell-based vs. cell-free assays (e.g., viral titer reduction vs. ATPase inhibition for 2C protein studies) .
- Solubility issues : Use co-solvents (e.g., DMSO/PBS) and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Metabolic instability : Perform hepatic microsome assays to identify degradation pathways .
Q. What strategies optimize potency against viral 2C proteins?
- Structure-based design : Use homology modeling of EV/RV 2C proteins to identify key binding residues.
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to enhance hydrophobic interactions with the 2C ATPase pocket .
- SAR studies : Compare IC values of analogs with varied substituents (e.g., 4-methyl vs. 4-fluorophenyl) .
Q. How can computational methods guide experimental design?
- Molecular docking : Use AutoDock Vina to predict binding poses in the 2C protein (PDB: 6G92) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- ADMET prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .
Q. What analytical challenges arise in purity assessment?
- HPLC limitations : Co-elution of structurally similar byproducts. Mitigate with UPLC-MS/MS (e.g., Waters ACQUITY BEH C18 column, 1.7 µm) .
- Residual solvents : Track via GC-MS (e.g., residual THF in recrystallized samples) .
- Chiral impurities : Use chiral stationary phases (e.g., Chiralpak IA) if stereocenters are present .
Q. How to address toxicity data gaps for preclinical development?
- In vitro screens : MTT assay on HEK293 and HepG2 cells to assess acute cytotoxicity .
- Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .
- Cardiotoxicity risk : Patch-clamp assays on hERG channels to evaluate potassium channel blockade .
Methodological Considerations
Q. Experimental Design for SAR Studies
Q. Resolving Crystallographic Disorder
Q. Reproducibility in Biological Assays
- Positive controls : Include fluoxetine for 2C protein inhibition studies .
- Dose-response curves : Use 8–12 data points with Hill slope validation (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
